molecular formula C7H4Cl2O2 B1355045 4-Chloro-2-hydroxybenzoyl chloride CAS No. 82944-13-6

4-Chloro-2-hydroxybenzoyl chloride

Cat. No. B1355045
CAS RN: 82944-13-6
M. Wt: 191.01 g/mol
InChI Key: CCBOXJLPEZRSSA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzoyl chloride is an important organic compound that is widely used in various scientific research applications. It is a derivative of benzoic acid .


Synthesis Analysis

The synthesis of 4-Chloro-2-hydroxybenzoyl chloride involves the reaction of 4-hydroxybenzoic acid with thionyl chloride . The reaction is carried out at temperatures between 30-65°C .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-hydroxybenzoyl chloride is C7H4Cl2O2 . Its average mass is 191.012 Da and its monoisotopic mass is 189.958832 Da .

Scientific Research Applications

  • Synthesis Applications : 4-Hydroxybenzoyl chloride, a derivative of 4-Chloro-2-hydroxybenzoyl chloride, is used in various synthesis processes. It is prepared from 4-hydroxybenzoic acid and has applications in synthesizing biologically active compounds and drugs. Its synthesis is typically performed using thionyl chloride or oxalyl chloride, with the latter method avoiding contamination with sulfur-containing byproducts (Brel et al., 2015). Additionally, Benzyl 4-hydroxybenzoate, another derivative, is synthesized using microwave irradiation and phase transfer catalysts in alcohol, demonstrating an efficient synthetic method (Ding Man-hua, 2007).

  • Polymer Synthesis : High molecular weight poly(4-hydroxybenzoate)s are synthesized by bulk condensations of 4-hydroxybenzoic acid with various carboxylic acid anhydrides and acid chlorides. This process is significant for producing polymers with different properties (Kricheldorf & Schwarz, 1984).

  • Environmental Chemistry and Radiation Studies : Gamma irradiation-induced degradation of chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid in treated effluent has been researched. This process involves complete decomposition and partial mineralization, highlighting its potential for environmental remediation (Chu & Wang, 2016).

  • Analytical Chemistry : Fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups have been developed, using derivatives like 4-(2-Phthalimidyl)benzoyl chloride. These reagents are stable and condense quantitatively with alcohols, amines, and amino acids, facilitating fluorescence detection in chromatography (Tsuruta & Kazuya Kohashi, 1987).

  • Organic Chemistry and Drug Synthesis : Conjugates of hydroxy- and acetoxybenzoic acids with dipeptides have been synthesized using hydroxy(acetoxy)benzoyl chlorides, targeting potential neuroprotective agents. This highlights the role of 4-Chloro-2-hydroxybenzoyl chloride derivatives in pharmaceutical research (Brel, Lisina & Budaeva, 2021).

Safety And Hazards

4-Chloro-2-hydroxybenzoyl chloride is a reactive compound and must be handled with care. It can react with various biological molecules and can cause unwanted modifications . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOXJLPEZRSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513119
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzoyl chloride

CAS RN

82944-13-6
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82944-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LJ Webb, SG Boxer - Biochemistry, 2008 - ACS Publications
… 4-Chloro-2-hydroxybenzoyl Chloride. A slurry of 5.96 g of 4-chloro-2-hydroxybenzoic acid (Aldrich, 93%) in 20 mL of CH 2 Cl 2 was prepared, and 50 mL of oxalyl chloride was added …
Number of citations: 116 pubs.acs.org
R Martin - 2013 - books.google.com
… -Preparation by reaction of methyl magnesium iodide on the 4-chloro-2-hydroxybenzoyl chloride in ethyl ether, at -70, followed by hydrolysis of the complex so obtained [22]. …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
… -Preparation by reaction of methyl magnesium iodide on the 4-chloro-2-hydroxybenzoyl chloride in ethyl ether, at -70, followed by hydrolysis of the complex so obtained [22]. …
Number of citations: 2 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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